Product packaging for 2-[2-(Trifluoromethoxy)phenyl]aniline(Cat. No.:CAS No. 175676-54-7)

2-[2-(Trifluoromethoxy)phenyl]aniline

Cat. No.: B063930
CAS No.: 175676-54-7
M. Wt: 253.22 g/mol
InChI Key: AYVFXUXDUIPECW-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)phenyl]aniline is a high-value biphenyl derivative featuring a strategically positioned aniline group and a trifluoromethoxy substituent. This unique structure makes it a critical building block (synthon) in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its primary research value lies in its role as a precursor for the synthesis of heterocyclic systems and functionalized molecules, where the electron-withdrawing nature of the trifluoromethoxy group can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity in target interactions. Researchers utilize this compound in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to construct complex nitrogen-containing architectures. It is also a key intermediate in the development of ligands for various biological targets and in the creation of organic electronic materials, where the biphenyl core contributes to conformational rigidity and π-π stacking interactions. This product is provided for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F3NO B063930 2-[2-(Trifluoromethoxy)phenyl]aniline CAS No. 175676-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFXUXDUIPECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371042
Record name 2-[2-(trifluoromethoxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175676-54-7
Record name 2-[2-(trifluoromethoxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Transformative Reactions

Oxidative Transformations and Derivative Formation

The secondary amine functionality in 2-[2-(Trifluoromethoxy)phenyl]aniline is susceptible to oxidation. While harsh oxidation can lead to degradation, controlled conditions can yield specific derivatives. Unlike primary anilines which can be oxidized to nitroso or nitro compounds, diarylamines may undergo different pathways.

One significant transformation is oxidative coupling. Under the influence of certain catalysts, such as rhodium(III), C-H activation can occur at the ortho position of the aniline (B41778) ring, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, related N-nitrosoanilines undergo oxidative coupling with allyl alcohols to form ortho-alkylated products. nih.govfrontiersin.org While the direct oxidation of the amine bridge to form stable radicals is possible, subsequent coupling reactions are a more common synthetic application.

The trifluoromethoxy (-OCF3) group is known for its high stability and is generally resistant to attack by common oxidizing agents under standard conditions. beilstein-journals.org This allows for selective transformations to be carried out on other parts of the molecule without affecting the -OCF3 moiety.

Reductive Modifications of Functional Groups

The existing functional groups on this compound—the secondary amine and the trifluoromethoxy group—are largely in their reduced states. The -OCF3 group is exceptionally stable and does not undergo reduction. beilstein-journals.org However, the secondary amine can participate in reductive alkylation (also known as reductive amination), a powerful method for forming tertiary amines.

This reaction involves the condensation of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. niscpr.res.inorganic-chemistry.org This process allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. sci-hub.se

Table 1: Representative Reductive Alkylation Reactions of Anilines

Amine SubstrateCarbonyl CompoundReducing AgentProduct
AnilineAcetoneH₂ / Copper ChromiteN-Isopropylaniline
AnilineBenzaldehydeH₂ / Raney NickelN-Benzylaniline
Primary/Secondary AmineVarious Aldehydes/KetonesNaBH₄ in TFECorresponding Alkylated Amine

Data sourced from references niscpr.res.inorganic-chemistry.orgsci-hub.se.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems

The two aromatic rings in this compound exhibit drastically different reactivities toward substitution reactions due to their respective substituents.

Electrophilic Aromatic Substitution (SEAr): The aniline ring is highly activated towards electrophilic attack. The secondary amine bridge (-NH-) is a powerful electron-donating group through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. wikipedia.org However, the bulky 2-(trifluoromethoxy)phenyl group provides significant steric hindrance at one of the ortho positions. Consequently, electrophilic substitution is expected to occur predominantly at the para-position of the aniline ring.

Conversely, the second phenyl ring is strongly deactivated by the trifluoromethoxy group, which exerts a powerful electron-withdrawing inductive effect (-I effect). beilstein-journals.org This deactivation makes electrophilic substitution on this ring highly unfavorable under standard conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionTypical ReagentsMajor ProductRationale
HalogenationBr₂ in AcOH4-Bromo-2-[2-(trifluoromethoxy)phenyl]aniline-NH is a strong o,p-director; para-position is sterically favored.
NitrationHNO₃ / H₂SO₄ (mild conditions)4-Nitro-2-[2-(trifluoromethoxy)phenyl]aniline-NH is a strong o,p-director; para-position is sterically favored.
SulfonationFuming H₂SO₄4-Amino-3-[2-(trifluoromethoxy)phenyl]benzenesulfonic acid-NH is a strong o,p-director; para-position is sterically favored.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). While the trifluoromethoxy-substituted ring is electron-deficient, it lacks the necessary degree of activation (e.g., nitro groups positioned ortho or para to a leaving group) for SNAr to proceed under typical conditions. researchgate.net Therefore, the parent compound is generally unreactive toward nucleophiles in SNAr reactions.

Derivatization through Amidation and Other Functional Group Interconversions

The secondary amine is a key site for derivatization.

Amidation: The nucleophilic nitrogen readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding N-acyl derivative (an amide). This reaction is typically robust and high-yielding. Studies on various aniline derivatives show that both electron-donating and electron-withdrawing groups on the aniline ring are tolerated, although electron-withdrawing groups can decrease the reaction rate. researchgate.netnih.govescholarship.org

N-Nitrosation: Unlike primary aromatic amines which undergo diazotization to form diazonium salts, secondary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to yield N-nitrosoamines. acs.org This N-nitroso derivative is a stable compound that can be isolated and used as an intermediate in further transformations, such as C-H activation reactions. nih.govfrontiersin.org

Diazonium Salt Chemistry (Indirect): While the secondary amine cannot be directly converted to a diazonium salt, derivatives of the molecule could be. For example, if a nitro group were introduced onto the aniline ring via electrophilic substitution and then reduced to a primary amine, this new primary amine could undergo diazotization. researchgate.netbyjus.com The resulting diazonium salt is a highly versatile intermediate, enabling the introduction of a wide array of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions. researchgate.net

Mechanistic Investigations of Key Reaction Pathways

The reaction pathways of this compound are governed by established organic chemistry mechanisms.

The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com First, the π-electron system of the activated aniline ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgresearchgate.net The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom of the amine bridge, which provides significant stabilization. In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product.

The significant stabilization provided by the nitrogen lone pair to the arenium ion intermediate is the reason for the high reactivity of the aniline ring and the strong ortho, para-directing effect.

The chemical behavior of the entire molecule is a direct consequence of the electronic effects exerted by its substituents.

The Secondary Amine Bridge (-NH-): This group acts as a powerful activating group on the aniline ring. It donates electron density via resonance (+R effect), which greatly outweighs its modest inductive electron withdrawal (-I effect). This donation increases the nucleophilicity of the ortho and para carbons, making them prime targets for electrophiles. wikipedia.org

The Trifluoromethoxy Group (-OCF3): This is a strongly deactivating group. Its effect is dominated by the intense inductive pull of the three fluorine atoms (-I effect), which withdraws electron density from the attached phenyl ring. ontosight.aimdpi.com While the oxygen atom can donate electron density via resonance (+R effect), this effect is significantly weaker than the inductive withdrawal. beilstein-journals.org The net result is a strong deactivation of the ring towards electrophilic attack. This group's electron-withdrawing nature also slightly reduces the basicity and nucleophilicity of the secondary amine compared to diphenylamine.

The combination of these effects results in a molecule with a highly polarized reactivity profile. The aniline ring is the exclusive site for electrophilic attack, while the trifluoromethoxy-substituted ring is essentially inert to these conditions. This predictable selectivity is a key feature for its use in targeted organic synthesis. nbinno.comnih.gov

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound “this compound,” no specific experimental data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, or FT-IR spectra could be located in the available resources.

The search yielded spectroscopic information for structurally related but distinct molecules, which cannot be used to accurately describe the spectral characteristics of the target compound as per the specific instructions of the request. Therefore, the requested article focusing solely on the comprehensive spectroscopic characterization and advanced structural elucidation of “this compound” cannot be generated at this time due to the absence of the necessary primary data.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For 2-[2-(Trifluoromethoxy)phenyl]aniline, the FT-Raman spectrum would provide a detailed fingerprint, revealing characteristic vibrations of its functional groups. The trifluoromethoxy (-OCF₃) group is expected to produce strong, characteristic bands, particularly the symmetric and asymmetric C-F stretching modes. The aromatic rings will exhibit distinct C-H stretching, C=C stretching, and ring breathing modes. The amine (N-H) stretching and bending vibrations, as well as the C-N stretching mode, would also be identifiable. Analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a thorough assignment of the spectral bands to specific molecular motions, confirming the presence and connectivity of the key functional groups within the molecule.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch -NH₂ 3400-3500
Aromatic C-H Stretch Ar-H 3000-3100
C=C Stretch Aromatic Rings 1580-1620, 1450-1500
N-H Bend -NH₂ 1550-1650
C-F Asymmetric Stretch -CF₃ ~1280
C-F Symmetric Stretch -CF₃ ~1150
C-O-C Stretch Ar-O-CF₃ 1050-1100

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). For this compound, with a molecular formula of C₁₃H₁₀F₃NO, HRMS would be used to verify this composition. The technique can distinguish the compound's exact mass from those of other molecules with the same nominal mass but different elemental formulas. This precise mass measurement provides definitive confirmation of the molecular formula.

Table 2: Calculated Exact Mass for this compound (C₁₃H₁₀F₃NO)

Isotope Atomic Mass (Da) Number of Atoms Total Mass (Da)
¹²C 12.000000 13 156.000000
¹H 1.007825 10 10.078250
¹⁹F 18.998403 3 56.995209
¹⁴N 14.003074 1 14.003074
¹⁶O 15.994915 1 15.994915

| Monoisotopic Mass | | | 253.071448 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the protonated molecule [C₁₃H₁₀F₃NO+H]⁺ (m/z 254.0792), MS/MS analysis would reveal characteristic fragmentation pathways that help to piece together the molecular structure.

Plausible fragmentation patterns would include:

Loss of the trifluoromethoxy group: Cleavage could result in the loss of a ·CF₃ radical followed by CO, or the loss of a neutral CF₃OH molecule in rearranged structures.

Cleavage of the biphenyl (B1667301) linkage: The bond connecting the two phenyl rings is a likely point of fragmentation, leading to ions corresponding to the individual substituted aniline (B41778) and trifluoromethoxybenzene moieties.

Loss of ammonia (B1221849): Fragmentation involving the aniline portion could lead to the neutral loss of NH₃.

This fragmentation data is crucial for confirming the identity of the compound in complex mixtures and for identifying metabolites, where biotransformations would alter the mass and fragmentation pattern of the parent drug.

Table 3: Plausible Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (Calculated)
254.0792 [C₁₂H₁₀NO]⁺ ·CF₃ 184.0762
254.0792 [C₇H₆F₃O]⁺ C₆H₅N 163.0371

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its two aromatic rings. The aniline and trifluoromethoxy groups act as chromophores and auxochromes, influencing the wavelength of maximum absorption (λmax). The conjugation between the two phenyl rings, although likely sterically hindered, would lead to a red shift (a shift to longer wavelengths) compared to simple benzene derivatives. The precise λmax is sensitive to solvent polarity; polar solvents can stabilize the ground and/or excited states, causing shifts in the absorption bands.

Table 4: Predicted Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Range (nm)
π→π* Phenyl Rings 230-280

X-ray Crystallography for Precise Solid-State Structural Determination

Table 5: Expected Structural Parameters from X-ray Crystallography

Parameter Description Expected Value
C-N Bond Length Aniline C-N bond ~1.40 Å
C-O Bond Length Phenyl-O bond ~1.37 Å
O-C(F₃) Bond Length O-CF₃ bond ~1.35 Å
C-F Bond Length In -CF₃ group ~1.33 Å

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For this compound (C₁₃H₁₀F₃NO), a close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 6: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 13 156.143 61.66
Hydrogen H 1.008 10 10.080 3.98
Fluorine F 18.998 3 56.994 22.52
Nitrogen N 14.007 1 14.007 5.53
Oxygen O 15.999 1 15.999 6.32

| Total | | | | 253.223 | 100.00 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. thaiscience.info DFT has proven to be a reliable approach for investigating the electronic structure of many-particle systems, offering a balance between computational cost and accuracy for predicting molecular structures, reaction mechanisms, and spectroscopic properties. asianpubs.orgresearchgate.net Methods like the B3LYP hybrid functional, combined with various basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed to model the geometric, vibrational, and electronic characteristics of aniline (B41778) derivatives with high precision. asianpubs.orgresearchgate.netscispace.com

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 2-[2-(Trifluoromethoxy)phenyl]aniline, conformational analysis is crucial to identify the most stable conformers, which are different spatial arrangements arising from rotation around single bonds. gelisim.edu.tr The key rotational degrees of freedom in this molecule are the dihedral angles defined by the C-C bond linking the two phenyl rings and the C-N bond connecting the aniline ring to the amino group.

Theoretical calculations, typically performed using DFT at a level like B3LYP/6-31G**, are used to perform potential energy surface scans. scispace.com This process helps identify all possible low-energy conformations, which are then fully optimized to find the local and global energy minima. scispace.comnih.gov For aniline itself, the amino group is known to have a pyramidal structure with a relatively low barrier to inversion. umanitoba.ca The presence of bulky substituents, such as the 2-(trifluoromethoxy)phenyl group, can significantly influence the rotational barrier and the preferred orientation of the amino group and the phenyl rings. The optimized geometric parameters, including bond lengths and angles, provide a precise description of the molecular architecture.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The values below are representative examples based on DFT calculations of structurally similar aniline and aromatic compounds and may vary depending on the specific computational method and basis set used.

ParameterBond/AnglePredicted Value
Bond LengthC-N (Aniline)~1.40 Å
Bond LengthN-H~1.01 Å
Bond LengthC-C (inter-ring)~1.49 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthO-CF3~1.42 Å
Bond LengthC-F~1.34 Å
Bond AngleC-N-H~112°
Bond AngleH-N-H~110°
Bond AngleC-O-C (methoxy)~118°
Dihedral AngleC-C-C-C (inter-ring torsion)Variable (defines conformation)

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. scispace.com These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a detailed assignment of vibrational modes. scispace.comumanitoba.ca

The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations on aniline derivatives. asianpubs.org It is standard practice to scale the calculated harmonic frequencies by a specific factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental data. asianpubs.org The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netscispace.com For this compound, key vibrational modes would include the N-H symmetric and antisymmetric stretches, C-N stretching, C-O-C stretching of the trifluoromethoxy group, and the characteristic vibrations of the CF3 group and the phenyl rings.

Table 2: Predicted Fundamental Vibrational Frequencies and Assignments Note: Frequencies are representative and based on studies of similar functional groups. Experimental values can vary based on the physical state (solid, liquid, gas) and solvent.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
N-H antisymmetric stretch~3500Medium
N-H symmetric stretch~3410Medium
C-H stretch (aromatic)3050 - 3100Medium-Weak
C=C stretch (aromatic)1500 - 1610Strong
N-H bend (scissoring)~1620Strong
C-N stretch~1280Strong
C-F stretch (CF3)1100 - 1250Very Strong
C-O stretch (Ar-O)~1240Strong

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infoyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netdergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. thaiscience.infoajchem-a.com

For this compound, the aniline moiety acts as an electron-donating group, while the trifluoromethoxy group is strongly electron-withdrawing. nih.gov Consequently, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom. The LUMO is likely to be distributed over the electron-deficient phenyl ring bearing the trifluoromethoxy substituent. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property that is significant for applications in nonlinear optics and materials science. researchgate.net

Table 3: Predicted Electronic Properties Note: Energy values are illustrative and depend on the level of theory and basis set used in the calculation.

PropertyPredicted Value (eV)Significance
EHOMO~ -5.5Electron-donating ability (Ionization Potential)
ELUMO~ -0.8Electron-accepting ability (Electron Affinity)
Energy Gap (ΔE)~ 4.7Chemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the amino group and the oxygen and fluorine atoms of the trifluoromethoxy group. thaiscience.infodergipark.org.tr

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions in the molecule. dergipark.org.tr

The MEP map provides a clear, qualitative picture of the molecule's reactive sites and is widely used to understand hydrogen bonding and other non-covalent interactions. thaiscience.infoajchem-a.com

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and function of molecules. nih.gov The NCI index is a computational tool used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. umanitoba.canih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov

For this compound, MD simulations would be employed to:

Explore the Conformational Landscape: By simulating the molecule's movement over microseconds, MD can reveal the different accessible conformations and the transitions between them, providing a more complete picture than static geometry optimization alone. nih.govnih.gov

Analyze Intermolecular Interactions: Placing the molecule in a simulation box with solvent molecules (e.g., water) allows for the study of solute-solvent interactions, such as hydrogen bonding. This is critical for understanding its solubility and behavior in solution.

Study Aggregation and Binding: MD simulations can model how multiple molecules of this compound interact with each other or with a biological target, like a protein active site. researchgate.nettandfonline.com

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov These simulations provide a bridge between the static, high-accuracy picture from quantum mechanics and the dynamic behavior of molecules in realistic chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR study would aim to build a mathematical model to predict its activity for a specific biological target.

The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecule. For this compound, key descriptors would include:

Electronic Descriptors: The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly influences the electron distribution across the phenyl rings and the aniline nitrogen. Descriptors such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial.

Steric Descriptors: The size and shape of the molecule, influenced by the trifluoromethoxy group and the dihedral angle between the two phenyl rings, are important for its interaction with a biological target. Steric parameters like molecular volume, surface area, and specific conformational descriptors would be calculated.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical factor in a compound's pharmacokinetic profile. The trifluoromethoxy group is known to significantly increase lipophilicity compared to a methoxy group. nih.govresearchgate.net

Once a set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the QSAR model. nih.govpensoft.net The predictive power of the model would then be validated using internal and external validation techniques. Such a model could guide the design of new derivatives of this compound with potentially enhanced biological activity.

| Topological | Wiener Index | Reflects molecular branching and compactness. |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. researchgate.net Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. In this compound, the aniline moiety can act as an electron donor, while the trifluoromethoxy-substituted phenyl ring can function as an electron-accepting group. The π-conjugation between the two aromatic rings facilitates intramolecular charge transfer (ICT), which is a key factor for NLO activity. researchgate.net

Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting NLO properties. nih.gov For this compound, these calculations would focus on:

Polarizability (α) and Hyperpolarizability (β, γ): These parameters quantify the linear and nonlinear response of the molecule to an external electric field. A high first hyperpolarizability (β) is indicative of a strong second-order NLO response. frontiersin.orgnih.gov The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the molecular hyperpolarizability.

Frontier Molecular Orbitals (FMOs): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's excitability and can influence its NLO properties. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

Intramolecular Charge Transfer (ICT): Analysis of the electron density distribution in the ground and excited states can reveal the extent of charge transfer from the aniline donor to the trifluoromethoxy-phenyl acceptor upon excitation.

While no specific data exists for this compound, studies on similar fluorinated aniline derivatives suggest that the introduction of fluorine-containing groups can significantly enhance NLO properties. researchgate.net

Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound

NLO Property Predicted Value/Trend Rationale
First Hyperpolarizability (β) Significantly non-zero Donor-acceptor structure with the aniline and trifluoromethoxy-phenyl groups.
HOMO-LUMO Gap Relatively small Enhanced intramolecular charge transfer.

| Maximum Absorption Wavelength (λmax) | Shifted compared to aniline | Influence of the trifluoromethoxy substituent on the electronic structure. |

Pharmacophore Modeling and Molecular Docking Studies for Target Identification

Pharmacophore modeling and molecular docking are computational techniques used in drug discovery to identify potential biological targets and understand ligand-receptor interactions. nih.govnih.gov

A hypothetical pharmacophore model for this compound can be constructed based on its structural features:

Hydrogen Bond Donor: The N-H group of the aniline moiety.

Hydrogen Bond Acceptor: The oxygen and fluorine atoms of the trifluoromethoxy group.

Aromatic Rings: The two phenyl rings can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature: The trifluoromethoxy group contributes a significant hydrophobic character. nih.gov

This pharmacophore model could be used to screen databases of known protein structures to identify potential binding partners. biointerfaceresearch.com

Following the identification of a potential target, molecular docking simulations would be performed to predict the binding mode and affinity of this compound within the active site of the receptor. researchgate.netresearchgate.net The docking results would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These studies are crucial for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogs.

Table 3: Hypothetical Pharmacophore Features of this compound

Pharmacophoric Feature Corresponding Molecular Moiety Potential Interaction Type
Hydrogen Bond Donor Aniline N-H Hydrogen Bonding
Hydrogen Bond Acceptor Trifluoromethoxy Oxygen/Fluorine Hydrogen Bonding
Aromatic Ring (2) Phenyl Rings π-π Stacking, Hydrophobic

| Hydrophobic Center | Trifluoromethoxy Group | Hydrophobic Interaction |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. researchgate.netmdpi.com

The metabolic stability of a drug candidate is a key determinant of its in vivo efficacy. The trifluoromethoxy group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Compared to a methoxy group, the OCF3 group is more resistant to O-dealkylation. nih.gov

Potential biotransformation pathways for this compound could include:

Hydroxylation: Aromatic hydroxylation on either of the phenyl rings.

N-Acetylation: Acetylation of the aniline nitrogen.

Glucuronidation or Sulfation: Conjugation reactions at the aniline nitrogen or a hydroxylated metabolite.

Computational tools can predict the most likely sites of metabolism and the potential metabolites formed. nih.gov

The predicted high lipophilicity of this compound suggests it would likely have good membrane permeability and absorption. However, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance, which could negatively impact bioavailability. Computational models can provide an estimated logP value to help balance these properties in drug design. nih.govarxiv.org

Table 4: Predicted ADMET Properties of this compound

ADMET Property Predicted Outcome Rationale
Metabolic Stability High Resistance of the -OCF3 group to metabolism. nih.govresearchgate.net
Major Biotransformation Aromatic Hydroxylation, N-Acetylation Common metabolic pathways for anilines.
Lipophilicity (logP) High Contribution of the trifluoromethoxy group. researchgate.net

| Oral Bioavailability | Potentially Good | Balance between high lipophilicity for absorption and potential for high clearance. |

Based on the available research, a detailed article focusing solely on the specified applications of the chemical compound “this compound” cannot be generated.

The search for scientific literature did not yield specific studies investigating the antimicrobial, antifungal, antibiofilm, or anticancer properties of this particular compound. The existing research focuses on derivatives or analogues that incorporate the trifluoromethoxy or phenylaniline moiety into larger, more complex molecular structures.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and not introducing information from other related but distinct compounds, it is not possible to provide the requested content for the following sections:

Applications in Medicinal Chemistry and Pharmaceutical Research6.1. Antimicrobial Activities6.1.1. Efficacy Against Specific Bacterial Strains E.g., Gram Positive Bacteria, Staphylococcus Aureus, Enterococcus Faecalis, Mrsa 6.1.2. Antifungal Properties6.1.3. Inhibition of Biofilm Formation6.1.4. Structure Activity Relationship Sar for Antimicrobial Efficacy6.2. Anticancer Potential and Antitumor Activities6.2.1. Inhibition of Cancer Cell Line Proliferation E.g., Mcf 7, A549, Thp 1

Modulation of Specific Biological Targets (e.g., Enzymes, Receptors)

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of building blocks for DNA and RNA. nih.gov Malignant cells, with their high proliferation rates, are often highly dependent on this pathway, making DHODH an attractive target for cancer therapy. nih.gov Inhibition of DHODH leads to the depletion of pyrimidines, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

While direct studies specifically evaluating this compound as a DHODH inhibitor are not extensively documented in the reviewed literature, the structural motifs present in this compound are relevant to the design of DHODH inhibitors. Research has shown that hydrophobic groups, such as trifluoromethyl (-CF3) and pentafluorosulfanyl (-SF5), at the para position of an aniline (B41778) ring can form strong interactions within the hydrophobic site of the inhibitor binding pocket, contributing to high potency and metabolic stability. researchgate.net Well-known DHODH inhibitors include Brequinar and Leflunomide, the latter of which contains a trifluoromethylphenyl moiety. google.com The trifluoromethoxy group of this compound could similarly occupy hydrophobic pockets in the enzyme's active site, suggesting its potential as a scaffold for designing novel DHODH inhibitors.

Development as Potential Drug Candidates and Lead Compounds

The development of lead compounds is a crucial stage in drug discovery, involving the optimization of a molecule's potency, selectivity, and pharmacokinetic properties. mdpi.com Aniline derivatives are frequently used as starting points for the development of new therapeutic agents. For instance, various 2-substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. mdpi.comnih.gov In one study, a lead compound from this class demonstrated robust inhibitory activity against these kinases, good antiproliferative activity against several cancer cell lines, and exceptional stability in human liver microsomes. nih.gov

Similarly, 2,4-dianilinopyrimidine derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), another target in cancer therapy. mdpi.com These examples underscore the utility of the aniline scaffold in generating lead compounds. The specific structure of this compound, featuring a trifluoromethoxylated phenyl ring, provides a unique starting point for chemical modification to develop novel drug candidates targeting a range of diseases.

Applications in Materials Science and Advanced Materials Development

Development of Fluorinated Materials with Tailored Optical or Electrical Properties

The incorporation of fluorine-containing moieties like the trifluoromethoxy group into organic molecules is a well-established strategy for fine-tuning the optical and electrical properties of materials. ontosight.aicore.ac.uk The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electron density distribution within a molecule and, consequently, within a polymer derived from it. ontosight.ai This electronic modification can influence the material's band gap, conductivity, and light-emitting characteristics. mdpi.com

Research into fluorinated polyanilines, synthesized from monomers like 2-fluoroaniline (B146934) and 3-fluoroaniline, demonstrates that fluorine substitution directly impacts the resulting polymer's properties. colab.wsresearchgate.net While direct studies on polymers from 2-[2-(Trifluoromethoxy)phenyl]aniline are not extensively detailed, the principles from related fluorinated polymers suggest its potential. For instance, fluorination can lead to a blue shift in the optical absorption and emission spectra of conjugated polymers. mdpi.com Furthermore, the introduction of fluorine atoms can result in materials with lower dielectric constants and reduced water absorption, which are advantageous for electronic applications. researchgate.netfibertech.or.jp The use of 2-(trifluoromethoxy)aniline (B52511) and its derivatives is of interest for creating fluorinated materials with these specific, enhanced characteristics. chemimpex.comontosight.ai

Table 1: Influence of Fluorine Substitution on Polymer Properties

Property Effect of Fluorination Rationale
Optical Properties Blue shift in absorption/emission spectra Alteration of electronic structure and effective conjugation length. mdpi.com
Electrical Properties Can modify conductivity and band gap Strong electron-withdrawing nature of fluorine atoms. ontosight.ai
Dielectric Constant Generally lowered Low polarizability of the C-F bond. core.ac.ukfibertech.or.jp
Thermal Stability Often increased High strength of the C-F bond.
Solubility Can be enhanced in organic solvents Disruption of intermolecular packing and altered polarity. researchgate.net

| Water Resistance | Increased (lower moisture absorption) | Hydrophobic nature of fluorinated groups. core.ac.ukresearchgate.net |

Exploration in Organic Semiconductors

Aniline-based polymers, such as polyaniline (PANI), are renowned for their semiconducting properties and have been extensively studied for applications in electronics. researchgate.netiaamonline.org The electrical conductivity of these materials can be tuned by chemical modification of the aniline (B41778) monomer. Introducing substituents onto the phenyl ring alters the electronic nature and steric hindrance, thereby affecting the polymerization process and the final properties of the polymer. rsc.org

Derivatives of this compound are explored as building blocks for novel organic semiconductors. The electron-withdrawing trifluoromethoxy group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification is a key strategy in designing materials for organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as it allows for better energy-level alignment with other materials in the device stack. While specific conductivity data for polymers of this compound are scarce, studies on copolymers of other substituted anilines show that conductivity is highly dependent on the nature and concentration of the substituent. researchgate.netresearchgate.net

Integration into Specialty Coatings and High-Performance Polymeric Materials

The compound 2-(trifluoromethoxy)aniline is utilized in the formulation of advanced polymers and coatings that require enhanced thermal and chemical resistance. chemimpex.com High-performance polymers, such as polyimides, benefit significantly from the incorporation of fluorine. Fluorinated polyimides are known for their excellent thermal stability, high optical transparency, low dielectric constants, and reduced moisture absorption. researchgate.netfibertech.or.jp

The synthesis of novel polyimides from fluorinated diamines is an active area of research. researchgate.net The bulky trifluoromethyl groups can enhance the solubility of these otherwise intractable polymers, making them more processable for applications in microelectronics and aerospace as thin films and coatings. researchgate.net Given these established benefits, this compound represents a potential monomer for creating specialty polymeric materials where a combination of thermal resilience, chemical inertness, and specific dielectric properties is required.

Table 2: Properties of Fluorinated High-Performance Polymers (e.g., Polyimides)

Feature Advantage Conferred by Fluorination Application Area
High Thermal Stability Withstands high-temperature processing and operation. fibertech.or.jp Microelectronics, Aerospace
Enhanced Solubility Allows for solution-based processing (e.g., spin coating). researchgate.net Thin Films, Coatings
Low Dielectric Constant Reduces signal delay and cross-talk in integrated circuits. fibertech.or.jp Interlayer Dielectrics
Low Moisture Absorption Maintains stable electrical properties in humid environments. researchgate.net Electronic Packaging

| High Optical Transparency | Low signal loss in optical communication applications. fibertech.or.jp | Optical Waveguides |

Incorporation into Supramolecular Structures and Assemblies

Supramolecular chemistry involves the spontaneous association of molecules into ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov Amino acids and their derivatives, particularly those containing aromatic rings like phenylalanine, are well-known building blocks for self-assembling into complex nanostructures like fibrils and sheets. nih.govmdpi.comrsc.org

The structure of this compound, containing two phenyl rings and an amine group, provides the necessary components for participating in such self-assembly processes. The aromatic rings can engage in π-π stacking, while the N-H group of the aniline moiety can act as a hydrogen bond donor. The self-assembly of aniline oligomers into various morphologies has been documented. researchgate.net The trifluoromethoxy group would play a crucial role in modulating these interactions, influencing the packing geometry and stability of the resulting supramolecular architectures due to steric and electronic effects. While direct studies of self-assembly using this specific molecule are not widely reported, research on related fluorinated phenylalanine derivatives shows that the position of fluorine atoms can significantly alter the resulting supramolecular structures. researchgate.net

Applications in Agrochemical Research and Development

Herbicidal Applications

There is no available research data on the herbicidal applications of 2-[2-(Trifluoromethoxy)phenyl]aniline.

Fungicidal Activities

There is no available research data on the fungicidal activities of this compound.

Insecticidal Properties

There is no available research data on the insecticidal properties of this compound.

Environmental Fate and Toxicological Research Perspectives

In Vitro and In Vivo Metabolism Studies

The metabolism of fluorinated anilines is influenced by the nature and position of the fluorine-containing substituent and the aniline (B41778) moiety. While specific studies on 2-[2-(Trifluoromethoxy)phenyl]aniline are limited, research on analogous compounds provides insight into its likely metabolic pathways.

Metabolic Stability of the Trifluoromethoxy Group : Studies on compounds like 4-trifluoromethoxyaniline indicate that the trifluoromethoxy group is generally stable and resistant to metabolic degradation. nih.gov Research on the metabolism of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) showed no evidence of O-detrifluoromethylation, suggesting the -OCF3 group remains intact during biotransformation. nih.govfrontiersin.org

Aniline Moiety Metabolism : The aniline portion of the molecule is expected to undergo common biotransformation reactions. In vivo and in vitro studies on 2-fluoroaniline (B146934) in rats identified several key metabolic pathways, including para-hydroxylation of the aromatic ring, N-acetylation, and subsequent conjugation via sulphation and glucuronidation. nih.govnih.gov For 4-trifluoromethoxyaniline, the major urinary metabolites in rats were found to be sulphated, ring-hydroxylated products. nih.gov

Based on these findings, the metabolism of this compound in research models would likely involve hydroxylation on one or both of the phenyl rings, followed by Phase II conjugation with sulfate (B86663) or glucuronic acid. N-acetylation is also a probable pathway. The trifluoromethoxy group itself is expected to exhibit significant metabolic stability.

Biodegradation and Environmental Persistence of Fluorinated Anilines

The environmental fate of fluorinated aromatic compounds is largely dictated by the robust nature of the carbon-fluorine (C-F) bond.

Influence of Fluorine Substitution : Research on the aerobic degradation of fluoroanilines has shown that the rate of biodegradation tends to decrease as the degree of fluorine substitution increases. nih.gov This suggests that the presence of the trifluoromethoxy group, with its three C-F bonds, would contribute to the recalcitrance of the molecule. While some bacterial strains, such as Labrys portucalensis, have demonstrated the ability to degrade monofluorinated anilines, halosubstituted anilines are generally more resistant to microbial attack than non-halogenated aniline. ucp.ptucp.pt

Persistence of Fluorinated Groups : The trifluoromethoxy group is a type of per- and polyfluoroalkyl substance (PFAS) moiety. These substances are often referred to as "forever chemicals" due to their extreme resistance to environmental and metabolic degradation. rsc.orgbund.net The strength of the C-F bond makes these compounds highly persistent in the environment. bund.netnih.gov While microbial pathways may exist for attacking the non-fluorinated portions of such molecules, the fluorinated residue is likely to persist. mdpi.com

Therefore, this compound is anticipated to be a persistent organic pollutant. The aniline and phenyl rings may be susceptible to slow biodegradation, but the trifluoromethoxy group is expected to ensure the long-term environmental presence of fluorinated transformation products.

Toxicological Profiles of Related Metabolites and Analogues

The toxicological profile of this compound can be inferred from data on structurally similar compounds, including isomers and other substituted anilines.

Studies on various trifluoromethoxy- and trifluoromethyl-anilines have identified several potential target organs and toxic effects in research models.

Irritation : Many aniline derivatives are known to be irritants. 2-(Trifluoromethyl)aniline and 3-(Trifluoromethoxy)aniline are reported to cause skin, eye, and respiratory irritation. nih.govnih.gov

Systemic Toxicity : The primary target organs for systemic toxicity can vary with the specific isomer. For 4-(Trifluoromethoxy)aniline, repeated exposure may cause damage to the lungs. fishersci.com Generally, arylamines as a class are known to be toxic to the blood cell-forming system and can induce methemoglobinemia, a condition that impairs oxygen transport in the blood. scbt.com

The following table summarizes observed target organ effects for several related aniline compounds.

CompoundObserved Target Organ/System Effects in Research ModelsReference
4-(Trifluoromethoxy)anilineLungs (with repeated exposure) fishersci.com
3-(Trifluoromethoxy)anilineSkin, Eyes, Respiratory Tract (Irritation) nih.gov
2-(Trifluoromethyl)anilineSkin, Eyes, Mucous Membranes (Irritation) nih.gov
General ArylaminesBlood Cell-Forming System (Methemoglobinemia) scbt.com

The genotoxic potential of aniline derivatives is a significant area of toxicological research.

Ames Test : A key structural analogue, 4-(Trifluoromethoxy)aniline, was reported as not mutagenic in the Ames test. fishersci.com

General Genotoxicity of Anilines : Despite some negative results in specific assays, genotoxicity is considered a general property of the aniline derivative class. d-nb.infonih.gov Aniline itself has shown evidence of clastogenic activity (the ability to induce chromosomal damage) in vivo at high, hematotoxic dose levels. nih.gov Mechanistic studies suggest that aniline and its metabolites may form DNA adducts and generate reactive oxygen species, which can lead to genetic damage. industrialchemicals.gov.au The substitution pattern on the aniline ring can influence the degree of genotoxicity, but it does not necessarily eliminate it. d-nb.infonih.gov

These findings suggest that while some in vitro tests for specific isomers may be negative, a broader potential for genotoxicity, particularly clastogenicity at high doses, cannot be ruled out for compounds in this class.

Specific data on the developmental and reproductive toxicology (DART) of trifluoromethoxy-substituted anilines is scarce. However, research on related fluorinated compounds provides some perspective.

Developmental and reproductive toxicity refers to adverse effects on sexual function and fertility in adults, as well as adverse effects on the development of the offspring. chemsafetypro.comsafecosmetics.org Research in this area often involves multi-generational studies in animal models to assess a wide range of endpoints from conception to adulthood. iitri.org

Immunotoxicity : Per- and polyfluorinated compounds (PFCs) as a class have been associated with immunotoxic effects. nih.gov Studies in experimental animals have linked PFC exposure to decreased spleen and thymus weights, reduced specific antibody production, and altered cytokine profiles. nih.gov Exposure to complex mixtures containing various PFAS, such as aqueous film-forming foams (AFFF), has been shown to suppress antigen-specific antibody production in mice. nih.gov Furthermore, fluoride (B91410) itself has been shown to induce immunotoxicity in animal models. researchgate.net The presence of the trifluoromethoxy group places this compound within this broader class of immunomodulatory compounds.

Neurotoxicity : The aniline moiety is associated with potential neurotoxic effects. Aniline exposure can lead to symptoms such as dizziness, disorientation, tremors, and convulsions. industrialchemicals.gov.au More directly, a poisoning incident involving 5-amino-2-(trifluoromethyl)pyridine, a structurally related aromatic amine, resulted in toxic encephalopathy. nih.gov These findings indicate a potential for aniline derivatives, including fluorinated analogues, to exert neurotoxic effects, particularly at high exposure levels.

Research on Safety Handling and Waste Management Protocols

The safe handling and appropriate disposal of chemical compounds are critical aspects of laboratory and industrial practices. For "this compound," specific research into its safety handling and waste management protocols is informed by data from structurally similar compounds and general principles of chemical safety.

Safety Handling:

Research into the safe handling of aniline compounds emphasizes a multi-faceted approach to minimize exposure. This includes the use of engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls: To minimize inhalation exposure, handling of "this compound" should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.comfishersci.com Eyewash stations and safety showers must be readily accessible in any area where the compound is handled. fishersci.comenamine.netwpmucdn.com

Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential. This includes:

Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact. enamine.nettcichemicals.com

Skin Protection: Chemical-resistant gloves are required. It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to avoid skin contact. enamine.net Protective clothing, such as a lab coat, and in some situations, protective boots, should be worn. enamine.nettcichemicals.com

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a government-approved respirator should be used. enamine.netfishersci.com

Handling Procedures: General safe handling practices include avoiding contact with skin and eyes and preventing the inhalation of dust, fumes, or vapors. enamine.netsynquestlabs.com It is also important to prevent ingestion by not eating, drinking, or smoking in areas where the chemical is used. fishersci.com Hands should be thoroughly washed after handling the compound. enamine.nettcichemicals.com

Spill Management:

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

Small Spills: For minor spills, the material can be absorbed with an inert dry material. wsu.edu The absorbed material should then be collected using spark-proof tools and placed in a suitable, closed container for disposal. chemicalbook.comcuny.edu The spill area should be ventilated and washed after the material has been collected. enamine.net

Large Spills: For significant spills, the area should be evacuated immediately. wsu.edu All sources of ignition must be removed. fishersci.comchemicalbook.com Efforts should be made to prevent the chemical from entering drains or surface water. enamine.netwpmucdn.com

Waste Management:

The disposal of "this compound" and its contaminated materials must be conducted in accordance with local, regional, and national regulations.

Disposal of Chemical Waste: The compound should be disposed of through a licensed chemical destruction facility. chemicalbook.com Methods such as controlled incineration with flue gas scrubbing may be appropriate. chemicalbook.com It is imperative not to discharge the chemical into sewer systems or contaminate water, food, or animal feed. chemicalbook.com

Disposal of Contaminated Packaging: Containers that have held the compound should be triple-rinsed or its equivalent. chemicalbook.com The rinsed containers can then be offered for recycling or reconditioning. chemicalbook.com Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or by controlled incineration. chemicalbook.com

Below is a summary of recommended safety protocols.

Protocol CategorySpecific Recommendation
Engineering Controls Use in a well-ventilated area, preferably a chemical fume hood. fishersci.comfishersci.com
Ensure easy access to eyewash stations and safety showers. fishersci.comenamine.netwpmucdn.com
Personal Protective Equipment Wear chemical safety goggles or a face shield. enamine.nettcichemicals.com
Use chemical-resistant gloves and protective clothing. enamine.net
Use a government-approved respirator if ventilation is inadequate. enamine.netfishersci.com
Handling Procedures Avoid contact with skin, eyes, and clothing. enamine.netsynquestlabs.com
Do not eat, drink, or smoke in the work area. fishersci.com
Wash hands thoroughly after handling. enamine.nettcichemicals.com
Spill Cleanup Absorb small spills with inert material and place in a closed container for disposal. wsu.edu
For large spills, evacuate the area and remove ignition sources. fishersci.comwsu.educhemicalbook.com
Waste Disposal Dispose of through a licensed chemical destruction plant. chemicalbook.com
Do not discharge into sewers or waterways. enamine.netchemicalbook.com
Triple-rinse contaminated packaging before recycling or disposal. chemicalbook.com

Emerging Research Areas and Future Directions

Exploration of Novel and Greener Synthetic Pathways

The synthesis of complex organic molecules like 2-[2-(Trifluoromethoxy)phenyl]aniline is traditionally reliant on multi-step processes that can be resource-intensive and generate significant waste. Modern chemistry, however, is increasingly focused on the development of greener and more efficient synthetic routes.

One promising avenue is the adoption of chemoenzymatic synthesis . This approach utilizes enzymes to catalyze specific reactions, often with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, nitroreductase enzymes are being explored for the reduction of nitroaromatic compounds to anilines. researchgate.net This biocatalytic method could be adapted for the synthesis of aniline (B41778) precursors, offering a more sustainable alternative to traditional metal-catalyzed hydrogenations. researchgate.netmdpi.com Another enzymatic strategy involves the use of oxidoreductases for the synthesis of polyaniline films, a process that could potentially be adapted for the creation of aniline derivatives. nih.gov

Continuous flow chemistry represents another significant advance in greener synthesis. By conducting reactions in microreactors, it is possible to achieve better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.govnih.govresearchgate.net This technology is particularly well-suited for the synthesis of fluorinated aromatic compounds, offering a safer and more efficient way to handle potentially hazardous reagents. researchgate.nethilarispublisher.com The development of a continuous flow process for the synthesis of this compound could significantly improve its production efficiency and environmental footprint. nih.govmdpi.com

Furthermore, novel methods for the introduction of the trifluoromethoxy group are being actively researched. Traditional methods often require harsh conditions and toxic reagents. nih.gov More recent developments include a two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration, providing a more user-friendly route to ortho-trifluoromethoxylated aniline derivatives. wikipedia.orgresearchgate.netresearchgate.net

Table 1: Comparison of Traditional and Greener Synthetic Approaches
ApproachKey FeaturesPotential Advantages for Synthesizing this compound
Traditional SynthesisMulti-step batch processes, often using harsh reagents and high temperatures.Established and well-understood reaction mechanisms.
Chemoenzymatic SynthesisUse of enzymes as catalysts, mild reaction conditions. researchgate.netmdpi.comHigh selectivity, reduced waste, and use of renewable catalysts. nih.gov
Continuous Flow ChemistryReactions in microreactors, precise control over parameters. nih.govnih.govresearchgate.netImproved safety, higher yields, and easier scalability. researchgate.nethilarispublisher.comnih.govmdpi.com
Novel TrifluoromethoxylationMilder reagents and conditions for introducing the OCF3 group. nih.govwikipedia.orgresearchgate.netresearchgate.netGreater functional group tolerance and improved safety profile.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored biological activities. The trifluoromethoxy group is of particular importance in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective derivatives. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects. For example, in the development of aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met kinase inhibitors, specific substitutions on the aniline ring were found to be critical for inhibitory activity. researchgate.netnih.gov Similarly, studies on aniline derivatives for heart failure have shown that small structural changes can lead to significant differences in biological activity. openaccessjournals.comnih.gov

The biphenylamine core of this compound also offers numerous possibilities for modification. The introduction of various functional groups on either of the phenyl rings can modulate the electronic properties, conformation, and steric bulk of the molecule, all of which can influence its interaction with biological targets. For instance, the introduction of fluoro substituents at specific positions on the benzyl (B1604629) ring of certain bioactive compounds has been shown to be crucial for inhibiting transcriptional activity.

Table 2: Strategies for Designing Advanced Derivatives
Modification StrategyRationalePotential Outcome
Substitution on the Aniline RingTo modulate electronic properties and steric interactions with the target. researchgate.netnih.govEnhanced binding affinity and selectivity.
Modification of the Biphenyl (B1667301) LinkageTo alter the conformational flexibility of the molecule.Improved pharmacokinetic properties.
Introduction of Additional Functional GroupsTo create new interaction points with the biological target.Increased potency and novel biological activities.
Bioisosteric ReplacementTo replace a functional group with another that has similar physical or chemical properties.Improved metabolic stability and reduced toxicity.

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

Understanding the precise mechanism of action of a bioactive compound at the molecular level is fundamental for its development into a therapeutic agent. For this compound and its derivatives, a combination of experimental and computational techniques can provide valuable insights into their biological activities.

Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule to a macromolecular target, such as a protein or nucleic acid. By simulating the interaction between the ligand and the target, researchers can identify key amino acid residues involved in binding and predict the binding affinity. This information can then be used to rationalize the observed biological activity and to guide the design of new derivatives with improved potency. For example, molecular docking studies have been instrumental in understanding the binding of chromone-linked amide derivatives to their target proteins, correlating well with their in vitro cytotoxicity. Similarly, docking studies of 5-trifluoromethoxy-2-indolinones have helped to elucidate their interactions with cholinesterase enzymes.

In addition to computational methods, experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the ligand-target complex. These techniques can confirm the predictions from molecular docking and provide a more complete picture of the molecular interactions.

Applications in Nanotechnology and Targeted Drug Delivery Systems

The unique properties of this compound make it an attractive candidate for applications in nanotechnology and targeted drug delivery. The aniline moiety can be used to synthesize conducting polymers like polyaniline, which have shown promise in various biomedical applications, including biosensors and tissue engineering. researchgate.net

Nanoparticles can be functionalized with molecules like this compound to create targeted drug delivery systems. nih.govresearchgate.net The trifluoromethoxy group can enhance the lipophilicity of the drug, which can improve its encapsulation into nanoparticles and its ability to cross cell membranes. mdpi.com The aniline group can serve as a point of attachment for targeting ligands, such as antibodies or peptides, that can direct the nanoparticles to specific cells or tissues in the body. nih.gov This targeted approach can increase the therapeutic efficacy of the drug while minimizing side effects. hilarispublisher.com

Polyaniline nanoparticles, for instance, have been investigated for their potential in controlled drug delivery. researchgate.net Furthermore, aniline can act as a stabilizer for metal nanoparticles, which can then be used in various biomedical applications. researchgate.net The incorporation of trifluoromethoxylated compounds into nanocarriers is an active area of research, with the goal of developing novel diagnostic and therapeutic agents. nih.gov

Table 3: Potential Roles in Nanotechnology and Drug Delivery
Component of the MoleculePotential RoleApplication
Aniline/Biphenylamine CorePolymerization to form conducting polymers; surface functionalization of nanoparticles. researchgate.netresearchgate.netBiosensors, tissue engineering, attachment of targeting ligands.
Trifluoromethoxy GroupEnhances lipophilicity and metabolic stability. mdpi.comImproved drug loading into nanoparticles, enhanced cellular uptake.
Entire MoleculeAs a therapeutic agent encapsulated in a nanocarrier or as a functional component of the nanocarrier itself.Targeted cancer therapy, delivery of drugs across the blood-brain barrier.

Investigations into Sustainable and Cost-Effective Production Methods

For any chemical compound to be viable for large-scale applications, its production must be both sustainable and cost-effective. Research into the production of this compound is therefore focused on optimizing synthetic routes to improve efficiency and reduce environmental impact.

As mentioned earlier, continuous flow synthesis offers significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. mdpi.com The optimization of a multi-step continuous flow process can be further enhanced through the use of automated systems and machine learning algorithms. Bayesian optimization , for example, is a data-driven approach that can rapidly identify the optimal reaction conditions with a minimal number of experiments, leading to significant savings in time and resources.

The development of low-cost trifluoromethylation and trifluoromethoxylation reagents is another critical area of research. Trifluoroacetic acid, an inexpensive and readily available chemical, is being explored as a source of trifluoromethyl groups, although its practical use is currently limited by the need for harsh reaction conditions. Innovations in this area could dramatically reduce the cost of synthesizing trifluoromethoxy-containing compounds like this compound.

Q & A

Q. What are the optimized synthetic routes for 2-[2-(trifluoromethoxy)phenyl]aniline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common synthesis involves coupling reactions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. For example, 2-phenylacetic acid reacts with 2-(trifluoromethoxy)aniline in anhydrous dichloromethane under inert conditions . Key parameters include:
  • Catalyst ratio : EDCI (1.3 eq.) and DMAP (0.3 eq.) to minimize side reactions.
  • Temperature : Room temperature (20–25°C) to prevent decomposition of the trifluoromethoxy group.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:4 v/v) to isolate the product.
    Yield optimization requires strict moisture control and inert gas purging to avoid hydrolysis of intermediates.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity (>95%). Structural confirmation requires:
  • NMR : <sup>1</sup>H NMR (CDCl₃) should show aromatic protons at δ 6.8–7.5 ppm and a singlet for the -NH₂ group at δ 4.2 ppm. <sup>19</sup>F NMR typically exhibits a triplet for the trifluoromethoxy group at δ -58 ppm .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 233.1 [M+H]<sup>+</sup> .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under argon at –20°C in amber glass vials. Periodic stability testing via TLC (thin-layer chromatography) is recommended to detect decomposition products, such as oxidized amines or hydrolyzed trifluoromethoxy derivatives .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The -OCF₃ group is a strong electron-withdrawing meta-director, which reduces electron density on the aromatic ring. This facilitates electrophilic substitution at the para position relative to the amino group. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via <sup>19</sup>F NMR to confirm retention of the trifluoromethoxy group .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from impurities or solvent interactions. Steps to address this:
  • Reproducibility : Ensure batch-to-batch consistency via HPLC and <sup>19</sup>F NMR.
  • Solvent Screening : Test activity in polar (DMSO) vs. nonpolar (toluene) solvents to identify solvent-dependent effects.
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of pure vs. impure samples to target proteins .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal charge distribution and Fukui indices. The amino group donates electron density to the ring, while -OCF₃ withdraws it, directing electrophiles to the C4 position (para to -NH₂). Validate predictions experimentally via nitration (HNO₃/H₂SO₄) and analyze products by LC-MS .

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